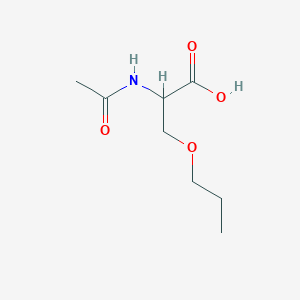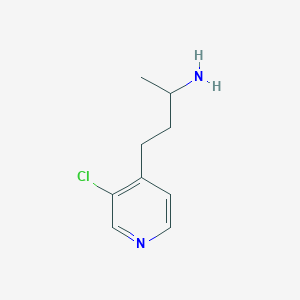
4-(3-Chloropyridin-4-yl)butan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Chloropyridin-4-yl)butan-2-amine is an organic compound with the molecular formula C9H13ClN2. This compound is characterized by a pyridine ring substituted with a chlorine atom at the 3-position and a butan-2-amine chain at the 4-position. It is a chiral amine, which means it has a stereocenter and can exist in enantiomeric forms. Chiral amines are important in the chemical industry as they serve as precursors for various pharmaceuticals and agrochemicals .
Métodos De Preparación
The synthesis of 4-(3-Chloropyridin-4-yl)butan-2-amine can be achieved through several methods. One common approach involves the reductive amination of 4-(3-chloropyridin-4-yl)butan-2-one. This reaction typically uses a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C). The reaction conditions often include an acidic or basic medium to facilitate the formation of the amine .
Industrial production methods for this compound may involve large-scale reductive amination processes, where the reaction is carried out in continuous flow reactors to ensure high yield and purity. The use of biocatalysts, such as amine dehydrogenases, has also been explored for the synthesis of chiral amines, offering an environmentally friendly alternative to traditional chemical methods .
Análisis De Reacciones Químicas
4-(3-Chloropyridin-4-yl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone, 4-(3-chloropyridin-4-yl)butan-2-one, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alcohol, 4-(3-chloropyridin-4-yl)butan-2-ol, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Aplicaciones Científicas De Investigación
4-(3-Chloropyridin-4-yl)butan-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions, particularly those involving amine dehydrogenases.
Medicine: As a precursor to pharmaceutical compounds, it is involved in the development of drugs targeting various diseases.
Industry: In the agrochemical industry, it is used to synthesize herbicides and pesticides.
Mecanismo De Acción
The mechanism of action of 4-(3-Chloropyridin-4-yl)butan-2-amine depends on its specific application. In enzyme-catalyzed reactions, the compound acts as a substrate for amine dehydrogenases, which catalyze the reductive amination process. The enzyme binds to the substrate, facilitating the transfer of a hydride ion to form the corresponding amine. This process involves the formation of an enzyme-substrate complex, followed by the reduction of the imine intermediate to produce the final amine product .
Comparación Con Compuestos Similares
4-(3-Chloropyridin-4-yl)butan-2-amine can be compared with other similar compounds, such as:
4-(3-Chloropyridin-4-yl)butan-2-ol: This compound is the alcohol derivative of this compound and can be synthesized through the reduction of the amine.
4-(3-Chloropyridin-4-yl)butan-2-one: This ketone derivative is formed through the oxidation of the amine and serves as an intermediate in the synthesis of the amine.
4-(3-Chloropyridin-4-yl)butanoic acid: This carboxylic acid derivative can be synthesized through the oxidation of the alcohol or the amine and is used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its chiral nature and its versatility as a building block for the synthesis of a wide range of biologically active compounds.
Propiedades
Fórmula molecular |
C9H13ClN2 |
|---|---|
Peso molecular |
184.66 g/mol |
Nombre IUPAC |
4-(3-chloropyridin-4-yl)butan-2-amine |
InChI |
InChI=1S/C9H13ClN2/c1-7(11)2-3-8-4-5-12-6-9(8)10/h4-7H,2-3,11H2,1H3 |
Clave InChI |
YDALQGZJBXZHNC-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1=C(C=NC=C1)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-amino-2-phenylethyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-2-carboxamidehydrochloride](/img/structure/B13558610.png)

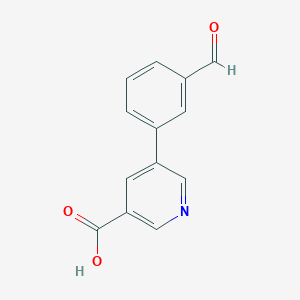
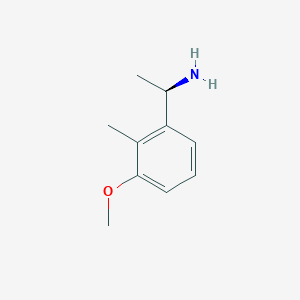
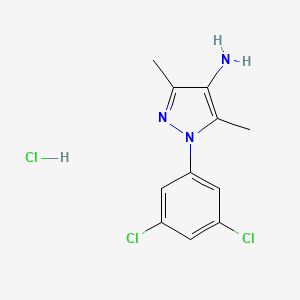

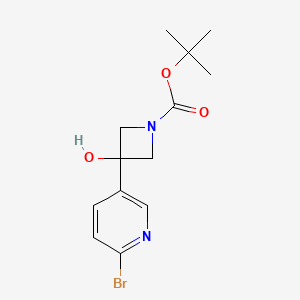
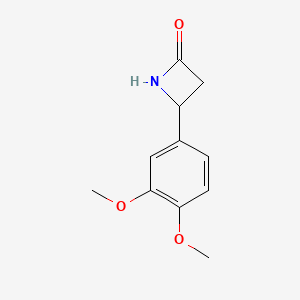
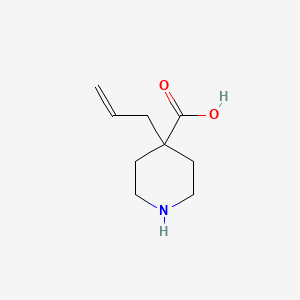
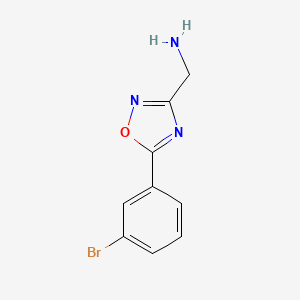
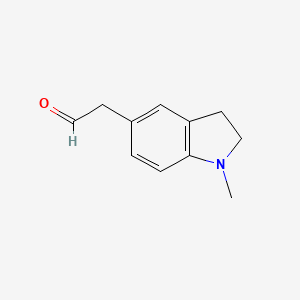
![1'-Methyl-[1,4'-bipiperidine]-2-carboxylic acid dihydrochloride](/img/structure/B13558676.png)

